molecular formula C15H16O B120498 1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) CAS No. 159326-01-9

1,1-Biphenyl,3-ethoxy-5-methyl-(9CI)

Cat. No.: B120498
CAS No.: 159326-01-9
M. Wt: 212.29 g/mol
InChI Key: ICCRYYBGOXATLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) is an organic compound with the molecular formula C15H16O and a molecular weight of 212.29 g/mol . It is a derivative of biphenyl, featuring an ethoxy group at the 3-position and a methyl group at the 5-position on one of the phenyl rings. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts can be optimized to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogen or nitro groups.

Scientific Research Applications

1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, the compound can act as a ligand, coordinating with metal centers to facilitate the formation of new chemical bonds. The exact pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,1-Biphenyl,3-methoxy-5-methyl: Similar structure but with a methoxy group instead of an ethoxy group.

    1,1-Biphenyl,3-ethoxy-4-methyl: Similar structure but with the methyl group at the 4-position.

    1,1-Biphenyl,3-ethoxy-5-chloro: Similar structure but with a chloro group instead of a methyl group.

Uniqueness

1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical reactions. The presence of both ethoxy and methyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other biphenyl derivatives.

Properties

IUPAC Name

1-ethoxy-3-methyl-5-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-3-16-15-10-12(2)9-14(11-15)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCRYYBGOXATLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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